N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a triazolo-pyridine core and a sulfonamide group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 4-ethylphenylamine with a triazolo-pyridine derivative under specific conditions. One common method includes the use of a sulfonyl chloride reagent to introduce the sulfonamide group. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a method to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting biological pathways. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit inhibitory activity against c-Met and VEGFR-2 kinases but may differ in their potency and selectivity.
[1,2,4]Triazolo[4,3-a]pyridine derivatives with different substituents: Variations in the substituents on the triazolo-pyridine core can lead to differences in biological activity and chemical reactivity.
Properties
Molecular Formula |
C14H14N4O2S |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C14H14N4O2S/c1-2-11-3-5-12(6-4-11)17-21(19,20)13-7-8-14-16-15-10-18(14)9-13/h3-10,17H,2H2,1H3 |
InChI Key |
HYOARIRKCWBABT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2 |
Origin of Product |
United States |
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